Home > Products > Screening Compounds P36685 > D-Phenylalanyl-d5 Nateglinide
D-Phenylalanyl-d5 Nateglinide - 1356354-42-1

D-Phenylalanyl-d5 Nateglinide

Catalog Number: EVT-1462918
CAS Number: 1356354-42-1
Molecular Formula: C28H36N2O4
Molecular Weight: 469.637
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

D-Phenylalanyl-d5 Nateglinide is a deuterated derivative of Nateglinide, which is a pharmaceutical compound primarily used for the management of type 2 diabetes mellitus. Nateglinide acts as a rapid-acting insulin secretagogue that stimulates insulin release from the pancreatic beta cells. The incorporation of deuterium in D-Phenylalanyl-d5 Nateglinide enhances its metabolic stability and can improve pharmacokinetic properties, making it a valuable compound for research and potential therapeutic applications.

Source

Nateglinide was first developed in the late 1990s and has been marketed under various brand names. The deuterated version, D-Phenylalanyl-d5 Nateglinide, is synthesized to study its effects and mechanisms more precisely, often in pharmacokinetic studies.

Classification

D-Phenylalanyl-d5 Nateglinide belongs to the class of drugs known as Dipeptidyl Peptidase-4 inhibitors and is classified as an insulin secretagogue. It is structurally related to the amino acid phenylalanine, which is essential in human metabolism.

Synthesis Analysis

Methods

The synthesis of D-Phenylalanyl-d5 Nateglinide involves several key steps that typically start from readily available precursors. The process can be summarized as follows:

  1. Starting Material: The synthesis begins with cumic acid, which undergoes hydrogenation to yield a mixture of isopropyl cyclohexyl carboxylic acids.
  2. Esterification: This mixture is then esterified using thionyl chloride and methanol.
  3. Formation of Mixed Anhydride: A mixed anhydride is generated in situ by reacting the acid with an alkyl chloroformate in a ketonic solvent.
  4. Reaction with D-Phenylalanine: The mixed anhydride is reacted with a solution of D-Phenylalanine, leading to the formation of D-Phenylalanyl-d5 Nateglinide.
  5. Purification: The compound is subsequently purified using techniques such as crystallization or chromatography .

Technical Details

Molecular Structure Analysis

Structure

D-Phenylalanyl-d5 Nateglinide has a complex molecular structure characterized by its phenylalanine backbone modified with a cyclohexane-derived carbonyl group. The incorporation of deuterium (d5) indicates that five hydrogen atoms have been replaced with deuterium isotopes.

Data

  • Molecular Formula: C15H18D5N1O2
  • Molecular Weight: Approximately 257.39 g/mol
  • CAS Number: 944746-48-9

The structural representation includes:

  • A phenyl group attached to the alpha carbon of the amino acid.
  • A carbonyl group linked to a cyclohexane ring, which contributes to its pharmacological activity.
Chemical Reactions Analysis

Reactions

D-Phenylalanyl-d5 Nateglinide participates in various chemical reactions typical for amides and amino acids, including:

  1. Hydrolysis: Under acidic or basic conditions, it can hydrolyze back into its constituent amino acids.
  2. Transamidation: It can react with different amines to form new amides.
  3. Deuterium Exchange Reactions: The presence of deuterium allows for unique reactions that can be tracked using mass spectrometry.

Technical Details

These reactions are crucial for understanding the compound's behavior in biological systems and for developing analytical methods to quantify its presence in biological samples .

Mechanism of Action

Process

D-Phenylalanyl-d5 Nateglinide functions by binding to ATP-sensitive potassium channels on pancreatic beta cells, leading to membrane depolarization and subsequent calcium influx. This process stimulates insulin secretion in response to meals.

Data

Research indicates that the drug's action can be influenced by various factors such as glucose levels and the presence of other hormones like glucagon-like peptide 1 (GLP-1). Its rapid onset makes it particularly effective for controlling postprandial blood glucose levels .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: The deuterated form exhibits enhanced stability compared to its non-deuterated counterpart due to the stronger C-D bond compared to C-H bonds.
  • Melting Point: Specific melting point data may vary but typically falls within standard ranges for similar compounds.

Relevant analyses include spectroscopic methods (NMR, IR) confirming the presence of functional groups and isotopic labeling .

Applications

Scientific Uses

D-Phenylalanyl-d5 Nateglinide serves multiple purposes in scientific research:

  1. Pharmacokinetic Studies: Its deuterated nature allows researchers to trace metabolic pathways more accurately through mass spectrometry.
  2. Drug Interaction Studies: Useful in examining interactions with other antidiabetic agents or proteins like human serum albumin.
  3. Development of Novel Therapeutics: Insights gained from studying this compound can lead to improved formulations or new drugs targeting diabetes management.
Introduction to D-Phenylalanyl-d5 Nateglinide

Structural Relationship to Nateglinide: Pharmacophore Conservation & Isotopic Modification

The structural integrity of nateglinide's pharmacophore is fully preserved in D-Phenylalanyl-d5 Nateglinide. Nateglinide itself consists of two critical moieties: a trans-4-isopropylcyclohexyl carbonyl group and a D-phenylalanine residue. The pharmacophore operates through stereoselective binding to the sulfonylurea receptor SUR1 on pancreatic β-cell ATP-sensitive potassium (K_ATP) channels. This binding induces channel closure, membrane depolarization, calcium influx, and subsequent insulin exocytosis [7] [9].

Deuterium substitution occurs exclusively at the ortho and meta positions of the phenylalanine ring's benzyl group, replacing five hydrogen atoms with deuterium (D5). This modification leaves the electronic properties and three-dimensional conformation of the molecule unchanged, ensuring target engagement remains identical to non-deuterated nateglinide. The strategic placement avoids the pharmacophore's active regions—the carboxylate group mediating channel interaction and the carbonyl linker essential for conformational rigidity [2] [9].

Table 1: Structural Comparison of Nateglinide and D-Phenylalanyl-d5 Nateglinide

FeatureNateglinideD-Phenylalanyl-d5 Nateglinide
Molecular FormulaC₁₉H₂₇NO₃C₂₈H₃₁D₅N₂O₄
Molecular Weight (g/mol)317.43469.63
Deuterium PositionsNoneortho/meta positions of D-phenylalanine ring
CAS Number105816-04-4944746-48-9
Key PharmacophoreD-phenylalanine derivative + cyclohexyl carbonylIdentical to nateglinide

Historical Development of Deuterated Antidiabetic Agents

Deuterated antidiabetic agents represent a strategic application of isotopic chemistry to optimize pharmacokinetics. The conceptual foundation emerged in the 1970s with deuterated analogs of tolbutamide and chlorpropamide, where deuterium-carbon bonds (C-D) were incorporated to retard oxidative metabolism. However, early efforts yielded limited clinical benefits due to insufficient metabolic pathway targeting [10].

Nateglinide’s development as a rapid-onset insulin secretagogue (1990s) provided an ideal candidate for deuteration due to its distinct metabolic vulnerabilities. The drug undergoes extensive hepatic biotransformation (>85%) primarily via cytochrome P450 2C9 (CYP2C9), forming hydroxylated metabolites with reduced activity. The inherent rapid absorption (tₘₐₓ: 0.65–0.95 hours) and elimination (t₁/₂: 1.4–1.8 hours) of nateglinide created a therapeutic window requiring precise dosing around mealtimes [10]. D-Phenylalanyl-d5 Nateglinide emerged in the early 2000s alongside other deuterated diabetes drugs like dapagliflozin-d5, aiming to attenuate first-pass metabolism and prolong therapeutic insulinotropic effects without altering receptor affinity [5].

Theoretical Rationale for Deuteration: Metabolic Stability & Pharmacokinetic Optimization

Deuteration leverages the kinetic isotope effect (KIE), where the increased mass of deuterium (compared to hydrogen) strengthens the carbon-deuterium (C-D) bond. This reduces the rate of bond cleavage during enzymatic reactions, particularly oxidations catalyzed by cytochrome P450 enzymes. For D-Phenylalanyl-d5 Nateglinide, deuteration targets the primary metabolic pathway: hydroxylation of the phenylalanine ring’s benzylic carbon by CYP2C9 [10].

Theoretical models predict a KIE of 2–10 for CYP-mediated reactions involving C-H bond breaking as the rate-limiting step. By replacing hydrogens at metabolically vulnerable sites, deuteration can:

  • Delay Metabolic Clearance: Reduced formation of primary hydroxylated metabolites (M1, M2) extends plasma residence time.
  • Alter Metabolite Profile: Diminished production of reactive intermediates may lower off-target interactions.
  • Enhance Exposure: Increased area under the curve (AUC) allows lower or less frequent dosing while maintaining efficacy [10].

Crucially, renal excretion studies confirm only ~11% of unchanged nateglinide is eliminated via urine in healthy subjects, rising marginally in renal impairment (to ~3%). This suggests hepatic metabolism dictates systemic exposure, making deuteration a viable strategy for PK optimization without exacerbating renal-dependent accumulation risks. The major metabolite M1 (hydroxylated derivative) exhibits modest hypoglycemic activity, and its accumulation in renal failure could prolong effects—a scenario deuteration may mitigate by reducing M1 formation [6] [8].

Table 2: Metabolic and Pharmacokinetic Parameters of Nateglinide vs. Theoretical Deuterated Advantages

ParameterNateglinideTheoretical Impact of Deuteration (D-Phenylalanyl-d5)
Primary Metabolic PathwayCYP2C9-mediated hydroxylation (phenyl ring)Reduced rate via Kinetic Isotope Effect (KIE)
Oral Bioavailability~73%Potential increase due to reduced first-pass metabolism
tₘₐₓ (hours)0.65 – 0.95Unchanged (absorption rate unaffected)
t₁/₂ (hours)1.4 – 1.8 (healthy)Moderate prolongation (1.5–2.5 fold predicted)
Renal Excretion (Unchanged)~11% (healthy); ↓ in renal impairmentNegligible change (non-renal clearance dominant)
Key Metabolite (M1)Pharmacologically active; accumulates in renal failureReduced formation → lower exposure to M1

Properties

CAS Number

1356354-42-1

Product Name

D-Phenylalanyl-d5 Nateglinide

IUPAC Name

(2R)-3-(2,3,4,5,6-pentadeuteriophenyl)-2-[[(2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoyl]amino]propanoic acid

Molecular Formula

C28H36N2O4

Molecular Weight

469.637

InChI

InChI=1S/C28H36N2O4/c1-19(2)22-13-15-23(16-14-22)26(31)29-24(17-20-9-5-3-6-10-20)27(32)30-25(28(33)34)18-21-11-7-4-8-12-21/h3-12,19,22-25H,13-18H2,1-2H3,(H,29,31)(H,30,32)(H,33,34)/t22?,23?,24-,25-/m1/s1/i4D,7D,8D,11D,12D

InChI Key

XMXSUTQQSCOJBE-ZUPGPTRHSA-N

SMILES

CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O

Synonyms

N-[[trans-4-(1-Methylethyl)cyclohexyl]carbonyl]-D-phenylalanyl-D-phenylalanine-d5; N-[(trans-4-Isopropylcyclohexyl)carbonyl]-D-phenylalanyl-D-phenylalanine-d5;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.